![molecular formula C17H16N2O6S B2861439 methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034342-55-5](/img/structure/B2861439.png)
methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and are used in a wide range of applications, including as insecticides, pharmaceuticals, and polymer stabilizers .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce amines and carbon dioxide. They can also react with Grignard reagents to form ureas .Applications De Recherche Scientifique
Carbamate Modifications and Applications
Carbamates, including those structurally similar to the specified compound, undergo various biological and nonbiological modifications, which play a critical role in their applications across different fields, including agriculture, medicine, and environmental science. For instance, methylcarbamate insecticides are metabolized in biological systems through hydrolysis, oxidation, dealkylation, and conjugation to form products that are either stored, conjugated, or excreted. These processes are crucial for understanding the environmental fate, toxicity, and mechanism of action of carbamate-based insecticides (Knaak Jb, 1971).
Synthesis of Carbamate Derivatives
The synthesis of carbamate derivatives, including those with coumarin and chromene structures, is a significant area of research, highlighting the versatility of carbamates in creating various biologically active compounds. Such synthetic efforts lead to the development of compounds with potential applications in drug development and agrochemicals (A. V. Velikorodov & N. M. Imasheva, 2008).
Antimicrobial Activity
New sulfonamide hybrids bearing carbamate scaffolds have been synthesized and evaluated for their antimicrobial activities. This research direction underscores the potential of carbamate derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Modather F. Hussein, 2018).
Analytical and Environmental Applications
In addition to their roles in agriculture and medicine, carbamates are also studied for their analytical applications, such as in the development of methods for the detection of carbamate residues in environmental samples. This is crucial for monitoring and managing the environmental impact of carbamate use, especially in agriculture (T. Msagati & B. Mamba, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-13-2-5-15(6-3-13)26(21,22)18-10-14-4-7-16(25-14)12-8-9-24-11-12/h2-9,11,18H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNBTRGLKNDSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

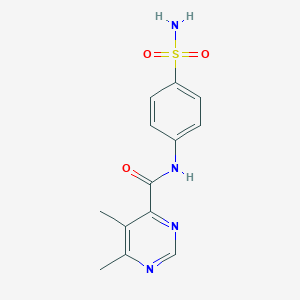
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
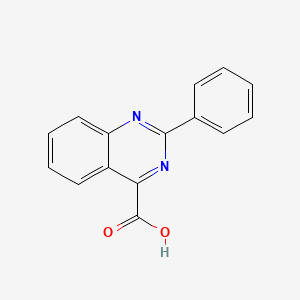

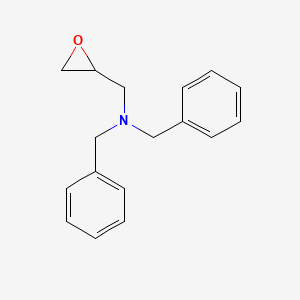
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
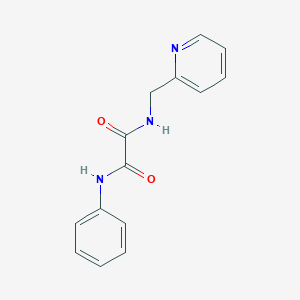
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
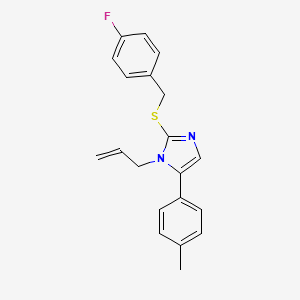
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)